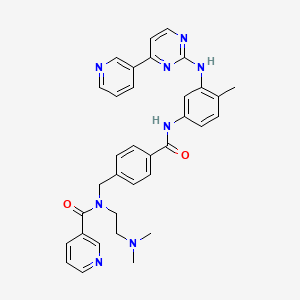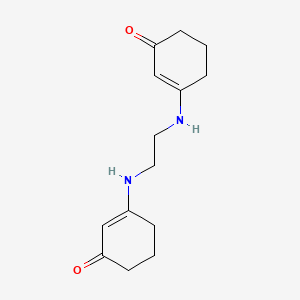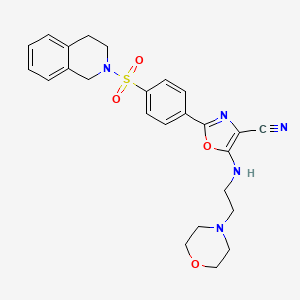
(2E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid, commonly known as dibromoacetic acid, is a chemical compound that has been widely studied for its potential applications in the field of environmental and health sciences. This compound is a member of the haloacetic acid family, which is a group of disinfection byproducts that can be found in drinking water treated with chlorine. In
Wirkmechanismus
The mechanism of action of dibromoacetic acid is not fully understood, but it is believed to be similar to other haloacetic acids. These compounds are known to disrupt cellular metabolism by inhibiting enzymes involved in energy production and other metabolic pathways. They can also cause DNA damage and oxidative stress, which can lead to cell death and tissue damage.
Biochemical and Physiological Effects:
Dibromoacetic acid has been shown to have a range of biochemical and physiological effects in animal and cell studies. These include alterations in liver function, kidney function, and blood chemistry. It has also been shown to cause oxidative stress, DNA damage, and inflammation in various tissues. The toxic effects of dibromoacetic acid are dependent on the dose and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
Dibromoacetic acid can be used as a standard reference material for analytical chemistry and environmental monitoring. It is also a useful biomarker for exposure to haloacetic acids in drinking water. However, its toxic effects on human health limit its use in lab experiments. Careful handling and disposal of dibromoacetic acid are necessary to avoid exposure and contamination.
Zukünftige Richtungen
Future research on dibromoacetic acid should focus on its potential as a biomarker for exposure to disinfection byproducts in drinking water. This compound can also be used as a standard reference material for analytical chemistry and environmental monitoring. Further studies are needed to fully understand the mechanism of action and toxic effects of dibromoacetic acid. New methods for synthesis and purification of dibromoacetic acid should also be explored to improve its yield and purity.
Synthesemethoden
Dibromoacetic acid can be synthesized by reacting bromoacetic acid with bromine in the presence of a catalyst. This reaction produces dibromoacetic acid and hydrogen bromide as byproducts. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
Dibromoacetic acid has been extensively studied for its potential as a biomarker for exposure to disinfection byproducts in drinking water. It has been shown to be a sensitive and specific indicator of exposure to haloacetic acids, which are known to have toxic effects on human health. Dibromoacetic acid can also be used as a standard reference material for analytical chemistry and environmental monitoring.
Eigenschaften
IUPAC Name |
(E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJYPFIYKZTBIQ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[1-[(E)-3-(1H-Indol-5-yl)prop-2-enoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2836441.png)


![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2836450.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2836451.png)

![3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2836454.png)
